2-(Oxiran-2-yl)ethan-1-ol
Overview
Description
“2-(Oxiran-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 90.105 Da and a mono-isotopic mass of 90.056679 Da .
Molecular Structure Analysis
The molecular structure of “2-(Oxiran-2-yl)ethan-1-ol” consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its index of refraction is 1.459, and it has a molar refractivity of 21.7±0.3 cm^3 . The polarizability of the compound is 8.6±0.5 x 10^-24 cm^3, and it has a surface tension of 45.0±3.0 dyne/cm . The molar volume of the compound is 79.4±3.0 cm^3 .Scientific Research Applications
Synthesis and Building-Blocks
2-(Oxiran-2-yl)ethan-1-ol has been utilized as a valuable building-block in the synthesis of functionalized crown ethers. This synthesis involves the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, and subsequent reduction and fractional crystallization processes (Nawrozkij et al., 2014).
Fungicidal Activity
The compound has shown potential in agrochemical applications due to its fungicidal properties. New substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, obtained through interaction with 3-(oxiranyl)pyridines, demonstrated significant fungicidal activity (Kuzenkov & Zakharychev, 2009).
Enzymatic Reactions
In enzymatic studies, 2-(Oxiran-2-yl)ethan-1-ol has been used to understand the stereochemical differentiation in the hydrophobic pocket of the active site in enzymes like particulate methane monooxygenase (pMMO) (Ng et al., 2008).
Vacuum Deposition and Clathrate Hydrates
The compound has also been studied in the context of vacuum deposition techniques, particularly in the formation of clathrate hydrates (Richardson, Wooldridge & Devlin, 1985).
Radical-mediated Tandem Cyclization
2-(Oxiran-2-yl)ethan-1-ol has been involved in novel approaches for the construction of functionalized compounds via radical-mediated tandem cyclization processes (Liao et al., 2021).
Stereospecific Isomerization and Ring Opening
The compound plays a role in stereospecific isomerization and ring opening reactions, with applications in the synthesis of allylic alcohols (Yasuda, Yamamoto & Nozaki, 1979).
Synthesis of Polyfluorinated Tertiary Alcohols
2-(Oxiran-2-yl)ethan-1-ol is used in the synthesis of polyfluorinated tertiary alcohols, demonstrating its versatility in organic synthesis (Petrov, 2002).
Interaction with Aromatic Dithiols
It has been utilized in reactions with aromatic dithiols, leading to the formation of new substituted sulfur-containing propan-2-ols (Mesropyan et al., 2009).
Gas Phase and Condensed Phase SNi Reactions
Studies on 2-(Oxiran-2-yl)ethan-1-ol in both gas phase and condensed phase have provided insights into SNi reactions, important for understanding reaction mechanisms (Hevko et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-(oxiran-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347678 | |
Record name | 2-(2-Oxiranyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-yl)ethan-1-ol | |
CAS RN |
19098-31-8 | |
Record name | 2-(2-Oxiranyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxiran-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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